5-[2-(Chloromethyl)butyl]-1,3-thiazole
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Overview
Description
5-[2-(Chloromethyl)butyl]-1,3-thiazole is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, and antitumor agents . The compound’s structure includes a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom, making it a member of the azole heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Chloromethyl)butyl]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in a suitable solvent such as ethanol or dioxane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Chloromethyl)butyl]-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-[2-(Chloromethyl)butyl]-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antifungal, and antitumor activities.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-[2-(Chloromethyl)butyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with various biological molecules, leading to its diverse biological activities . For example, it can inhibit the growth of microbial cells by interfering with their metabolic pathways or DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Uniqueness
5-[2-(Chloromethyl)butyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12ClNS |
---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
5-[2-(chloromethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3 |
InChI Key |
FSQRQTMOLAXXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN=CS1)CCl |
Origin of Product |
United States |
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